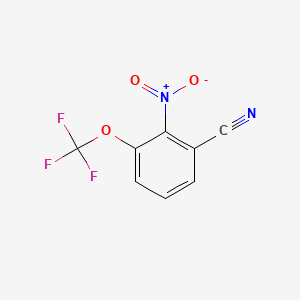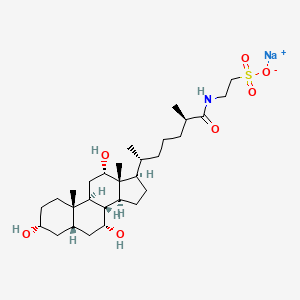
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound plays a crucial role in the emulsification of dietary fats, facilitating their absorption in the intestines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt involves several steps. One common method includes the conjugation of cholic acid with taurine. This reaction typically occurs in the presence of activating agents such as carbodiimides, which facilitate the formation of an amide bond between the carboxyl group of cholic acid and the amino group of taurine .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of bile acids from animal sources, followed by chemical modification to produce the desired taurocholic acid. The process includes steps such as hydrolysis, extraction, and crystallization to ensure high purity and yield .
化学反応の分析
Types of Reactions
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of keto derivatives.
Reduction: The compound can be reduced to form deoxycholic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cholic acid, such as deoxycholic acid and keto derivatives, which have different biological activities and applications .
科学的研究の応用
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of bile acids.
Biology: Studied for its role in the regulation of lipid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in liver diseases, obesity, and diabetes.
Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent.
作用機序
The compound exerts its effects primarily through its role as a bile acid. It acts by emulsifying dietary fats, which enhances their absorption in the intestines. Additionally, it interacts with various receptors, such as the farnesoid X receptor (FXR), to regulate lipid metabolism and maintain cholesterol homeostasis . The molecular pathways involved include the activation of FXR, which influences the expression of genes involved in bile acid synthesis and transport .
類似化合物との比較
Similar Compounds
Taurochenodeoxycholic Acid: Another bile acid with similar emulsifying properties but different receptor interactions.
Tauroursodeoxycholic Acid: Known for its anti-apoptotic effects and used in the treatment of gallstones.
Tauro-α-muricholic Acid: A murine-specific bile acid with distinct metabolic effects.
Uniqueness
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt is unique due to its specific structure, which allows it to effectively emulsify fats and interact with FXR to regulate lipid metabolism. Its role in various physiological processes and potential therapeutic applications make it a compound of significant interest in scientific research .
特性
分子式 |
C29H50NNaO7S |
|---|---|
分子量 |
579.8 g/mol |
IUPAC名 |
sodium;2-[[(2R,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C29H51NO7S.Na/c1-17(6-5-7-18(2)27(34)30-12-13-38(35,36)37)21-8-9-22-26-23(16-25(33)29(21,22)4)28(3)11-10-20(31)14-19(28)15-24(26)32;/h17-26,31-33H,5-16H2,1-4H3,(H,30,34)(H,35,36,37);/q;+1/p-1/t17-,18-,19+,20-,21-,22+,23+,24-,25+,26+,28+,29-;/m1./s1 |
InChIキー |
FPBJDVAUVACBKI-WNSSYOJHSA-M |
異性体SMILES |
C[C@H](CCC[C@@H](C)C(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
正規SMILES |
CC(CCCC(C)C(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
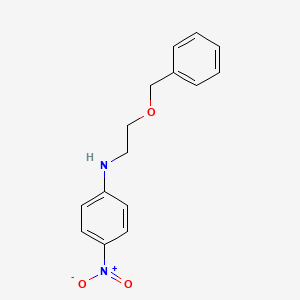
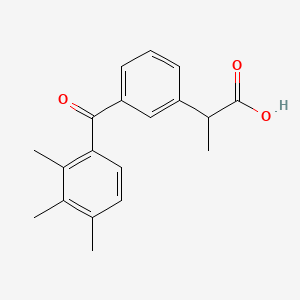

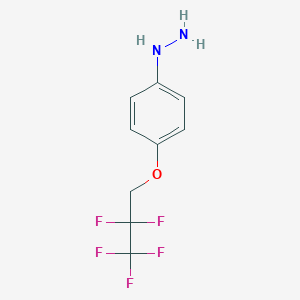
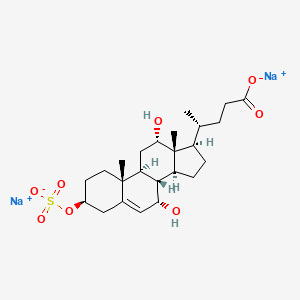
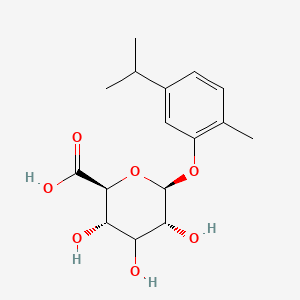
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
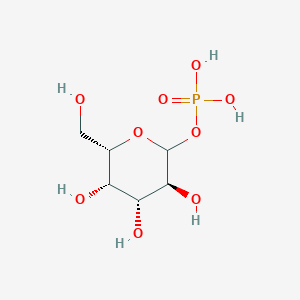

![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)
